Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate: is a complex organic compound characterized by its molecular structure, which includes a thiophene ring, a carboxylate group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:
Condensation reactions: to form the thiophene ring.
Amidation reactions: to introduce the benzamide group.
Esterification reactions: to attach the carboxylate group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system it interacts with.
Comparison with Similar Compounds
Methyl 3,4-dimethoxybenzoate: A related ester compound.
3,4-Dimethoxybenzaldehyde: Another compound with similar functional groups.
3,4-Dihydroxybenzoic acid methyl ester: A compound with hydroxyl groups instead of methoxy groups.
Uniqueness: Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its thiophene ring and carboxylate group contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-[(3,4-dimethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-11-5-4-9(8-12(11)20-2)14(17)16-10-6-7-22-13(10)15(18)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENUSOZJKFTMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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